molecular formula C29H58O2S2 B12322150 Pentanoic acid, 4,4-bis(dodecylthio)- CAS No. 4200-61-7

Pentanoic acid, 4,4-bis(dodecylthio)-

Cat. No.: B12322150
CAS No.: 4200-61-7
M. Wt: 502.9 g/mol
InChI Key: XWIMFKGLFGDSOG-UHFFFAOYSA-N
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Description

Pentanoic acid, 4,4-bis(dodecylthio)-, also known as 4,4-bis(dodecylthio)pentanoic acid, is a specialized organic compound with the molecular formula C29H58O2S2. This compound is characterized by the presence of two dodecylthio groups attached to the fourth carbon of pentanoic acid. It is primarily used in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,4-bis(dodecylthio)- typically involves the reaction of 1-dodecanethiol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms bis(dodecylsulfanylthiocarbonyl) disulfide, which is then reacted with 4,4’-azobis(4-cyanovaleric acid) to yield the final product .

Industrial Production Methods

While specific industrial production methods for pentanoic acid, 4,4-bis(dodecylthio)- are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4,4-bis(dodecylthio)- undergoes various chemical reactions, including:

    Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dodecylthio groups.

    Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pentanoic acid derivatives without the dodecylthio groups.

    Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pentanoic acid, 4,4-bis(dodecylthio)- in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The dodecylthio groups act as chain transfer agents, allowing for the controlled growth of polymer chains. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 4,4-bis(dodecylthio)- is unique due to its dual dodecylthio groups, which provide enhanced control over polymerization reactions compared to other RAFT agents. This compound’s ability to form stable intermediates and reinitiate polymerization makes it particularly valuable in the synthesis of complex polymer architectures.

Properties

CAS No.

4200-61-7

Molecular Formula

C29H58O2S2

Molecular Weight

502.9 g/mol

IUPAC Name

4,4-bis(dodecylsulfanyl)pentanoic acid

InChI

InChI=1S/C29H58O2S2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2/h4-27H2,1-3H3,(H,30,31)

InChI Key

XWIMFKGLFGDSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC

Origin of Product

United States

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